2,6-Dithiopurine

Descripción

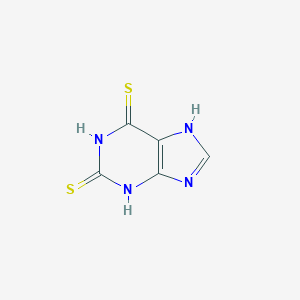

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,7-dihydropurine-2,6-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPMXSMUUILNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=S)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202744 | |

| Record name | 2,6-Dithiopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5437-25-2 | |

| Record name | 3,9-Dihydro-1H-purine-2,6-dithione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dithiopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purine-2,6-dithiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dithiopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-1H-purine-2,6-dithione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,6 Dithiopurine

Chemical Synthesis Pathways for 2,6-Dithiopurine

The synthesis of this compound can be accomplished through several distinct chemical strategies. These generally involve either the initial construction of the core purine (B94841) ring system from acyclic or pyrimidine (B1678525) precursors followed by functional group manipulation, or the direct modification of pre-existing purine skeletons.

Purine Ring Construction Approaches

A foundational method for assembling the purine ring is the Traube purine synthesis. chemistry-online.comdrugfuture.com This classical approach involves the cyclization of a substituted pyrimidine. Typically, a 4,5-diaminopyrimidine (B145471) is the key intermediate. chemistry-online.comscribd.com The synthesis begins with a 4-aminopyrimidine, which is nitrosated at the 5-position. This nitroso group is then reduced to an amino group, yielding the crucial 4,5-diaminopyrimidine. drugfuture.comscribd.com The purine ring is then closed by reacting this intermediate with a one-carbon synthon, such as formic acid or one of its derivatives, to form the imidazole (B134444) portion of the bicyclic system. chemistry-online.comdrugfuture.com Subsequent chemical transformations would then be required to convert the oxygen or other functional groups at the 2 and 6 positions to the desired thiol groups.

Chlorination of Precursors, including this compound

Chlorination is a critical step in many synthetic routes to this compound, as it creates a highly reactive intermediate, 2,6-dichloropurine (B15474), which is susceptible to nucleophilic substitution by sulfur reagents. The direct chlorination of this compound is not a standard synthetic step; rather, its oxygen-containing precursors are chlorinated.

A common starting material is xanthine (B1682287) (2,6-dihydroxypurine). Xanthine can be chlorinated using reagents like phosphoryl chloride (POCl₃), often at high temperatures and sometimes in the presence of a tertiary amine like pyridine (B92270) or N,N-dimethylaniline. chemicalbook.comguidechem.comgoogle.com This reaction replaces both hydroxyl groups with chlorine atoms to yield 2,6-dichloropurine. guidechem.com Similarly, other purine derivatives such as hypoxanthine-1-N-oxide can also be converted to 2,6-dichloropurine using phosphoryl chloride in the presence of an amine. google.com This 2,6-dichloropurine is a versatile intermediate for the synthesis of various purine derivatives, including this compound.

Alternative Synthetic Routes and Industrial Feasibility

For larger-scale and industrial production, more direct and efficient methods are often employed. One of the most common alternative routes is the direct thionation of xanthine or uric acid. This is typically achieved by heating the starting material with a powerful thionating agent, most notably phosphorus pentasulfide (P₄S₁₀), in a high-boiling solvent such as pyridine. researchgate.net This process directly converts the carbonyl (C=O) groups at positions 2 and 6 into thiocarbonyl (C=S) groups, yielding this compound in a single step. While efficient, the industrial feasibility of this method must account for the hazardous nature of phosphorus pentasulfide and the evolution of hydrogen sulfide (B99878) gas. google.com Other thionating agents like Lawesson's reagent can also be used. researchgate.netresearchgate.net

Another industrially viable pathway involves the nucleophilic substitution of the aforementioned 2,6-dichloropurine. This intermediate can be reacted with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or, more commonly, thiourea. The reaction with thiourea, followed by hydrolysis, effectively replaces both chlorine atoms with thiol groups to furnish this compound. orgsyn.org This two-step process, starting from xanthine, offers a robust and often safer alternative to direct thionation with P₄S₁₀.

Reactivity and Chemical Interactions

Nucleophilic Scavenging Activity

The defining chemical feature of this compound is the high nucleophilicity of its two sulfur atoms. These thiol groups can readily attack and form covalent bonds with electron-deficient species, known as electrophiles. This reactivity makes this compound an effective nucleophilic scavenger. nih.gov It shows particular reactivity towards "soft" electrophiles, which are typically large and easily polarizable molecules. nih.gov This selective reactivity has been demonstrated with various electrophilic toxicants, including acrolein, melphalan, dimethyl sulfate, and cisplatin (B142131). nih.gov

A significant application of this compound's nucleophilic character is its ability to intercept and detoxify potent electrophilic carcinogens. A prime example is its reaction with benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), the ultimate carcinogenic metabolite of the widespread environmental pollutant benzo[a]pyrene (B130552). nih.govnih.gov BPDE exerts its carcinogenic effect by reacting with nucleophilic sites in DNA, forming adducts that can lead to mutations.

This compound has been shown to be a highly effective trapping agent for BPDE. nih.gov The nucleophilic sulfur atoms of this compound attack the strained epoxide ring of BPDE, leading to the opening of the ring and the formation of a stable, covalent this compound-BPDE adduct. This scavenging reaction effectively neutralizes the carcinogen, preventing it from reaching and damaging cellular DNA. nih.gov

| Reactant | Electrophile | Reaction Type | Product Significance |

| This compound | Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) | Nucleophilic Scavenging | Detoxification of the ultimate carcinogen by forming a stable adduct, thereby preventing DNA damage. |

| This compound | Acrolein, Melphalan, Dimethyl Sulfate, Cisplatin | Nucleophilic Scavenging | Demonstrates broad reactivity towards various "soft" electrophilic toxicants. nih.gov |

Photoinduced Reactions and Tautomerism

This compound can theoretically exist in numerous tautomeric forms due to the mobility of its protons. acs.org Tautomers are isomers of a compound that differ primarily in the position of a proton and a double bond. In the case of DTP, this manifests as thione-thiol tautomerism, where the molecule can exist in a dithione form (C=S, N-H) or a dithiol form (C-S-H, C=N). acs.org

Studies have shown that in its ground state within a low-temperature inert matrix, this compound exists in a single, most stable tautomeric form: the dithione-N7H form. acs.org This indicates that the protons are localized on the nitrogen atoms of the purine ring rather than on the sulfur atoms. This stability is a crucial factor governing its ground-state chemistry. The conversion between tautomeric forms involves an intramolecular proton transfer, a fundamental reaction mechanism in many heterocyclic compounds. acs.orgresearchgate.net

Upon exposure to ultraviolet (UV) radiation (λ > 345 nm), this compound undergoes photoinduced reactions involving double-proton transfer. acs.org This process converts the stable ground-state dithione-N7H tautomer into higher-energy dithiol isomers. acs.org Specifically, two main photoproducts have been identified: the dithiol-N3H and dithiol-N7H isomers. acs.org

The transformation into the dithiol-N3H isomer represents a novel type of photoinduced double-proton transfer. acs.org The other reaction, leading to the dithiol-N7H isomer, is analogous to photochemical transformations observed in related compounds like 2,4-dithiouracil. acs.org These light-induced reactions demonstrate that the tautomeric equilibrium of DTP can be shifted away from the most stable ground-state form by supplying energy in the form of UV light, enabling the formation of less stable thiol tautomers. acs.org

The tautomerism and photoinduced reactions of this compound have been elucidated using the matrix isolation technique. acs.org In these experiments, DTP vapor is co-deposited with a large excess of an inert gas (such as argon or nitrogen) onto a cryogenic window at temperatures around 10 K. acs.orguc.pt This process traps individual DTP molecules in an inert, solid matrix, preventing intermolecular interactions and allowing for the detailed spectroscopic study of the isolated molecule. uc.pt

Using Fourier-transform infrared (FTIR) spectroscopy, researchers were able to identify the vibrational signatures of the specific tautomer present. acs.org The experimental data conclusively showed that only the dithione-N7H tautomer was present after deposition in the dark. acs.org Following UV irradiation of the matrix, new spectral bands appeared, which were assigned to the dithiol-N3H and dithiol-N7H photoproducts. acs.org This combination of matrix isolation and spectroscopy provides a powerful method for studying highly reactive species and photochemical processes, confirming the specific tautomeric forms and reaction pathways of this compound. acs.orguc.pt

Derivatization and Analog Synthesis

The presence of two reactive thiol groups makes this compound a versatile precursor for the synthesis of a wide array of purine derivatives. These modifications are crucial for developing new therapeutic agents and chemical probes to explore biological systems. The sulfur atoms at the C2 and C6 positions can be selectively or exhaustively functionalized, leading to a diverse range of molecular architectures with distinct properties.

Synthesis of Sulfur-Containing Purine Derivatives

The primary method for the derivatization of this compound and its analogs involves the S-alkylation of the thiol groups. This reaction is typically achieved by treating the dithiopurine with an appropriate alkylating agent in the presence of a base. The reactivity of the two thiol groups can be influenced by the reaction conditions and the specific derivative of this compound being used.

A notable example is the synthesis of various 2,6-bis(dialkylaminoalkylthio)-7-methylpurines from 7-methylpurine-2,6-dithione. researchgate.net In these syntheses, the starting dithione is treated with dialkylaminoalkyl chlorides to yield the corresponding S-alkylated products. researchgate.net This direct S-dialkylaminoalkylation provides a straightforward route to a library of sulfur-containing purine derivatives. researchgate.net

The differential reactivity of the thio groups at the C2 and C6 positions is a key aspect of the chemical transformations of this compound analogs. For instance, the dialkylaminoalkylthio groups at position 6 have been shown to be more susceptible to nucleophilic displacement by sodium alkoxides compared to the same group at position 2. researchgate.net This difference in reactivity allows for the selective synthesis of 2-(dialkylaminoalkylthio) derivatives from the corresponding 2,6-bis(dialkylaminoalkylthio) compounds. researchgate.net

Table 1: Examples of Sulfur-Containing Purine Derivatives Synthesized from a this compound Analog

| Starting Material | Reagent | Product | Reference |

| 7-methylpurine-2,6-dithione | 2-(Diethylamino)ethyl chloride | 2,6-bis[(2-diethylamino)ethylthio]-7-methylpurine | researchgate.net |

| 7-methylpurine-2,6-dithione | 3-(Diethylamino)propyl chloride | 2,6-bis[(3-diethylamino)propylthio]-7-methylpurine | researchgate.net |

| 7-methylpurine-2,6-dithione | 2-(Dimethylamino)ethyl chloride | 2,6-bis[(2-dimethylamino)ethylthio]-7-methylpurine | researchgate.net |

| 2,6-bis[(2-diethylamino)ethylthio]-7-methylpurine | Sodium methoxide | 2-[(2-diethylamino)ethylthio]-6-methoxy-7-methylpurine | researchgate.net |

Modification of this compound for Specific Research Applications

The modification of this compound is often driven by the need to develop molecules for specific research applications, such as chemoprevention and the study of toxicology. Its high nucleophilicity makes it an excellent scavenger of electrophilic carcinogens and other toxic compounds. nih.govmedchemexpress.com

One of the primary research applications of this compound is as a chemical protectant against toxic electrophiles, including chemical warfare agents like sulfur mustard. nih.gov The mechanism of protection involves the reaction of the thiol groups of this compound with the electrophilic species, thereby preventing them from damaging critical biological macromolecules such as DNA. nih.gov For example, this compound has been shown to react with sulfur mustard analogs, such as 2-chloroethyl ethyl sulfide (CEES) and 2-chloroethyl methyl sulfide (CEMS), to block their toxicity and mutagenicity in human skin cells. nih.gov The reaction proceeds via the formation of an episulfonium ion from the mustard analog, which is then attacked by the nucleophilic sulfur atoms of this compound. nih.gov This scavenging action effectively neutralizes the toxic agent. nih.gov

The derivatization in this context is the in-situ formation of S-adducts with the electrophiles. The study of these reactions provides valuable insights into the mechanisms of toxicity of various harmful substances and aids in the development of effective antidotes and protective agents.

Table 2: Electrophilic Compounds Scavenged by this compound

| Electrophilic Compound | Research Application | Reference |

| Benzo[a]pyrene diol epoxide | Chemoprevention of carcinogenesis | nih.gov |

| 2-Chloroethyl ethyl sulfide (CEES) | Protection against chemical warfare agents | nih.gov |

| 2-Chloroethyl methyl sulfide (CEMS) | Protection against chemical warfare agents | nih.gov |

Computational and Theoretical Chemistry Studies of 2,6 Dithiopurine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of 2,6-Dithiopurine, enabling the prediction of its electronic structure and chemical reactivity. These calculations are founded on the principles of quantum mechanics and are executed using sophisticated software to solve complex equations describing the molecule's electronic behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT is employed to analyze various properties of this compound, from its fundamental electronic characteristics to its interaction with other chemical species. Studies have utilized DFT to understand the mechanisms behind its efficacy as a corrosion inhibitor for metals like iron and mild steel. acs.orgresearchgate.netresearchgate.netresearchgate.net

DFT calculations are instrumental in determining the electronic structure of this compound. These calculations reveal the distribution of electron density, molecular electrostatic potential (MEP), and other key properties that govern the molecule's behavior. For instance, in studies investigating its role as a corrosion inhibitor, quantum chemical calculations were performed on a series of purine (B94841) derivatives, including this compound, to understand their interaction with steel surfaces. acs.orgresearchgate.netresearchgate.net The electronic properties derived from these calculations help explain the formation of a protective film at the atomic scale, revealing how the molecule adsorbs onto the metal surface. researchgate.net

A typical output from these studies includes optimized molecular geometry, atomic charges, and dipole moments, which collectively define the electronic landscape of the molecule and its potential for intermolecular interactions.

Table 1: Illustrative Electronic Properties Calculated via DFT (Note: Specific values for this compound are not detailed in the search abstracts; this table represents the types of data generated in such studies.)

| Property | Description | Significance |

|---|---|---|

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interactions with polar molecules and surfaces. |

| Mulliken Atomic Charges | Calculated charge distribution on each atom. | Helps identify nucleophilic and electrophilic centers within the molecule. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Visually identifies regions prone to electrophilic and nucleophilic attack. |

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of a molecule's chemical reactivity and kinetic stability.

For a series of purine derivatives including this compound, quantum chemical calculations were used to determine HOMO and LUMO energies to correlate them with experimental corrosion inhibition efficiencies. researchgate.net A lower HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The distribution of these orbitals on the molecule indicates the likely sites for electron donation (HOMO) and acceptance (LUMO), which is critical for understanding its interaction with other species, such as metal surfaces. researchgate.net

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. Related to the capacity to donate electrons. | A higher EHOMO value suggests a greater tendency to donate electrons to an acceptor, such as a metal surface. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. Related to the capacity to accept electrons. | A lower ELUMO value indicates a greater ability to accept electrons. |

| ΔE (HOMO-LUMO Gap) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A small energy gap is associated with higher molecular reactivity and lower stability. This parameter was correlated with the corrosion inhibition performance of purines. researchgate.net |

Fukui functions are reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons changes.

While specific Fukui function analyses for this compound were not detailed in the available search results, such calculations are a standard tool in computational chemistry. For related purine inhibitors, Fukui function analysis has been used to pinpoint the primary adsorption sites. researchgate.net For this compound, it is expected that a Fukui analysis would identify the sulfur and nitrogen heteroatoms as key reactive centers. The sulfur atoms, being soft nucleophiles, would likely be preferred sites for electrophilic attack, while the nitrogen atoms would also play a crucial role in the molecule's coordination and interaction chemistry.

Purine derivatives, including this compound, can exist in different tautomeric forms, which are structural isomers that readily interconvert through proton transfer. Understanding the relative stability of these tautomers is critical as it dictates the molecule's structure and properties under different conditions.

Experimental and computational studies have investigated the tautomerism of this compound. When isolated in low-temperature argon and nitrogen matrices, this compound was found to exist in a single, most stable tautomeric form: the dithione-N7H isomer. researchgate.net This finding indicates a strong preference for the thione (C=S) form over the thiol (S-H) form in its ground state.

Furthermore, these studies observed UV-induced reactions (at λ > 345 nm) that converted the stable dithione-N7H tautomer into two different dithiol isomers: dithiol-N3H and dithiol-N7H . researchgate.net The conversion to the dithiol-N3H form represents a novel type of photoinduced double-proton transfer, highlighting the molecule's complex photochemical behavior. researchgate.net

Table 3: Tautomeric Forms of this compound

| Tautomer | Relative Stability | Formation Mechanism |

|---|---|---|

| dithione-N7H | Most stable ground-state form researchgate.net | - |

| dithiol-N3H | Less stable; photoproduct researchgate.net | UV-induced double-proton transfer from dithione-N7H researchgate.net |

| dithiol-N7H | Less stable; photoproduct researchgate.net | UV-induced proton transfer from dithione-N7H researchgate.net |

Molecular modeling and simulations, particularly molecular dynamics (MD), are powerful tools for studying the dynamic behavior of molecules and their interactions with their environment over time. These simulations provide a detailed view of molecular motion and the stability of molecule-surface complexes.

MD simulations have been used to investigate the adsorption of this compound on iron surfaces to understand its mechanism as a corrosion inhibitor. researchgate.net These simulations reveal how individual molecules or monolayers of DTP approach and bind to the metal surface in different environments, such as in water or acidic solutions. researchgate.net The results from MD, combined with binding energies calculated via DFT, help to elucidate whether the adsorption is primarily physical (physisorption) or chemical (chemisorption) and explain the formation and structure of the protective inhibitor film at an atomic level. researchgate.net

Interaction Energies and Adsorption Studies

Theoretical studies employing ab initio and density functional theory (DFT) methods have been utilized to investigate the interactions between thiopurines and various metal cations. These studies provide insights into the binding affinities and the nature of the interactions. For instance, research on thioguanine, a related thiopurine, has shown that soft metal cations like Cd2+ and Hg2+ exhibit a strong interaction with the sulfur atom. This interaction can lead to substantial non-planarity of the base pairing in DNA. The binding of cations also results in a significant polarization stabilization of the base pair, amounting to 7–11 kcal/mol. nih.gov

The interaction energies are influenced by the charge and size of the metal cation. Divalent cations, due to their higher charge density, generally exhibit stronger interactions compared to monovalent cations. DFT calculations have indicated that the covalent contributions to the interaction energies increase significantly from Li+ to Mg2+ and further to Zn2+ and Cd2+. nih.gov This suggests a greater degree of orbital overlap and charge sharing between the thiopurine and the divalent metal cations. The interaction energies for metal polysulfide complexes are generally more negative than those for corresponding metal benzenethiolate complexes, partly due to the greater negative charge of the polysulfide dianions. nih.gov

| Metal Cation | Interaction Type | Key Findings |

|---|---|---|

| Li+, Na+, K+ | Primarily electrostatic | Weaker interaction compared to divalent cations. |

| Be2+, Mg2+, Ca2+ | Electrostatic and covalent contributions | Stronger interaction energies due to higher charge density. nih.gov |

| Zn2+, Cd2+ | Strong covalent character | Significant covalent contributions to the interaction energy. nih.gov Strong affinity for the sulfur atom in thiopurines. nih.gov |

Computational studies, particularly those using DFT, have been instrumental in understanding the adsorption behavior of this compound on metal surfaces, such as iron. These studies reveal that this compound can exhibit strong adsorption on iron surfaces, with calculated adsorption energies around -9.5 eV. This strong interaction is classified as chemisorption, indicating the formation of chemical bonds between the inhibitor molecule and the metal surface. researchgate.net

The adsorption process is a key aspect of the anti-corrosion properties of this compound. The formation of a protective layer on the iron surface inhibits the corrosion process. Thermodynamic and kinetic studies support the chemisorption mechanism, showing that the adsorption fits the Langmuir adsorption model. researchgate.net The efficiency of corrosion inhibition can be influenced by temperature, with some studies indicating improved efficiency at higher temperatures, suggesting enhanced bonding and a shift in the adsorption-desorption equilibrium towards stronger adsorption. researchgate.net

| Metal Surface | Adsorption Energy | Adsorption Type | Key Findings |

|---|---|---|---|

| Iron (Fe) | -9.5 eV researchgate.net | Chemisorption researchgate.net | Strong adsorption leading to the formation of a protective layer, inhibiting corrosion. Adsorption fits the Langmuir model. researchgate.net |

Spectroscopic Characterization Studies

Steady-state absorption and emission spectroscopy are fundamental techniques used to characterize the electronic properties of molecules like this compound. The absorption spectrum reveals the wavelengths of light that the molecule absorbs, corresponding to electronic transitions from the ground state to various excited states. For a related compound, 6-thioguanine (B1684491), the lowest energy absorption band has a maximum at 340 nm. polimi.it This band is assigned to the S0(ππ)→S2(ππ) transition. polimi.it

Emission spectroscopy, including fluorescence, provides information about the de-excitation pathways of the electronically excited molecule. Following absorption of light, the molecule can return to the ground state by emitting a photon. The emission spectrum is typically red-shifted compared to the absorption spectrum. For some purine derivatives, fluorescence quantum yields have been determined, providing a measure of the efficiency of the fluorescence process. nih.gov

Broadband transient absorption spectroscopy is a powerful technique for studying the dynamics of excited states on ultrafast timescales. This method allows researchers to track the evolution of photoexcited molecules through various electronic states. For 6-thioguanine, transient absorption spectroscopy with sub-20 fs temporal resolution has been used to elucidate the ultrafast decay mechanisms following UV photoexcitation. polimi.it

These studies have provided experimental evidence for a fast internal conversion from the initially populated S2(ππ) state to the S1(nπ) state, occurring in approximately 80 fs. polimi.it The S1(nπ*) state then acts as a gateway to the population of a long-lived triplet state, with a time constant of about 522 fs. polimi.it The transient spectra exhibit characteristic features, including a negative peak corresponding to ground-state bleach and broad positive absorption bands from the excited states. polimi.it

| Excited State Transition | Time Constant | Key Findings |

|---|---|---|

| S2(ππ) → S1(nπ) Internal Conversion | ~81 fs polimi.it | Rapid internal conversion from the initially excited state. polimi.it |

| S1(nπ) → Triplet State Intersystem Crossing | ~522 fs polimi.it | The S1(nπ) state serves as a doorway to the triplet manifold. polimi.it |

| Triplet State Lifetime | ~830 ns polimi.it | Formation of a long-lived triplet state. polimi.it |

Mass spectrometry is a highly sensitive analytical technique used to detect and identify molecules based on their mass-to-charge ratio. In the context of this compound, mass spectrometry is crucial for detecting adducts, which are molecules formed by the covalent bonding of this compound with other chemical species, often electrophiles.

For instance, studies have shown that this compound can form adducts with analogs of sulfur mustard, such as 2-chloroethyl ethyl sulfide (B99878) (CEES) and 2-chloroethyl methyl sulfide (CEMS). nih.gov The formation of these adducts can be detected intracellularly, demonstrating the ability of this compound to act as a scavenger for these reactive electrophiles. nih.gov Micro-LC/tandem MS analysis is a powerful approach for detecting such adducts in biological samples, allowing for high specificity and low detection limits. The development of mass spectrometric assays is essential for quantifying the binding of agents to proteins and identifying alkylation sites. opcw.org

Mechanisms of Action and Biological Targeting

Molecular Mechanisms in Cellular Contexts

Beyond its enzymatic interactions, 2,6-dithiopurine exhibits other molecular mechanisms in cellular contexts. It has been investigated for its potential as a nucleophilic scavenger. nih.govresearchgate.netnih.gov DTP reacts readily with various electrophilic compounds in vitro, including those that cause DNA damage. nih.govnih.gov Studies in mouse skin models have shown that topical application of DTP can protect against mutagenesis induced by electrophilic carcinogens and mustard gas analogs like 2-(chloroethyl) ethyl sulfide (B99878) (CEES), suggesting a scavenging mechanism in vivo. nih.govresearchgate.netnih.gov DTP has been shown to be transported into human skin cells, and adducts between DTP and CEES have been detected intracellularly. nih.gov This scavenging activity is thought to contribute to its ability to block cytotoxicity and mutagenicity. nih.govnih.gov

Furthermore, this compound has been explored for its effects on cell proliferation and viability. Studies in castration-resistant prostate cancer cells have shown that this compound can significantly inhibit cell proliferation and decrease cell survival. nih.gov This anti-proliferative effect was observed in both normal and cancer prostate cells, although it promoted apoptosis specifically in cancer cells. nih.gov The precise molecular pathways underlying these effects are an area of ongoing research. ontosight.ai

Interference with DNA Synthesis

The mechanism by which this compound might interfere with DNA synthesis is related to its nature as a purine (B94841) analog. While direct studies specifically detailing DTP's incorporation into DNA or its direct inhibition of DNA synthesis enzymes are less prevalent in the provided search results compared to other thiopurines like 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG), the general mechanisms of action for related thiopurines offer insights.

Thiopurines like 6-MP and 6-TG are known to interfere with DNA synthesis after being metabolized intracellularly. They are converted to their active thioguanine nucleotide (TGN) metabolites, primarily by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). medkoo.compharmgkb.orgnih.govpatsnap.comoncohemakey.com These TGNs can then be incorporated into both DNA and RNA, leading to several downstream effects. pharmgkb.orgpatsnap.comoncohemakey.com

Incorporation of thioguanine nucleotides into DNA can cause base mispairing and trigger the DNA mismatch repair system. patsnap.comoncohemakey.com Persistent activation of this repair pathway can lead to DNA strand breaks and ultimately induce cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells. patsnap.comoncohemakey.com Additionally, thiopurine metabolites can inhibit enzymes involved in de novo purine synthesis, further depleting the nucleotide pool required for DNA and RNA synthesis. medkoo.compatsnap.comresearchgate.netmdpi.comnih.gov

While the provided information does not explicitly detail these steps for this compound, its structural similarity to other thiopurines suggests a potential for analogous metabolic activation and subsequent interference with DNA synthesis through similar mechanisms.

Scavenging of Electrophilic DNA-Damaging Agents

This compound has been shown to act as a nucleophilic scavenger of electrophilic DNA-damaging agents. researchgate.netscience.govnih.govacs.orgfigshare.com This mechanism is considered a potential basis for its utility as a chemopreventive agent. researchgate.netnih.govacs.orgnih.gov

Studies have demonstrated that DTP can react chemically with various electrophilic carcinogens, including sulfur mustard and its analogs like 2-(chloroethyl) ethyl sulfide (CEES) and 2-(chloroethyl) methyl sulfide (CEMS), as well as benzo[a]pyrene (B130552) diol epoxide (BPDE-I). researchgate.netscience.govnih.govacs.orgfigshare.comnih.gov By reacting with these reactive electrophiles, DTP can block their binding to DNA, thereby preventing DNA damage. science.govnih.govacs.orgnih.gov

Research in mouse skin models has indicated that topical application of DTP can significantly inhibit DNA binding by BPDE-I and reduce the incidence and multiplicity of tumors induced by this carcinogen. science.govnih.govacs.orgnih.gov DTP has been shown to be a more effective nucleophilic scavenger of mustard electrophiles compared to other low molecular weight thiols like N-acetyl cysteine and glutathione (B108866) at near neutral pH. figshare.com

Studies in human skin cells (NCTC2544) exposed to sulfur mustard analogs CEES and CEMS demonstrated that DTP could block cytotoxicity and abolish the mutagenesis induced by these agents. science.govnih.govacs.org Intracellular adducts between DTP and CEES were detected, supporting the scavenging mechanism within cells. acs.org

| Electrophilic Agent | Model System | Observed Effect | Citation |

| Benzo[a]pyrene diol epoxide (BPDE-I) | Mouse skin | Inhibited DNA binding, reduced tumor formation | science.govnih.govacs.orgnih.gov |

| 2-(chloroethyl) ethyl sulfide (CEES) | Mouse skin, Human skin cells | Blocked mutagenesis, blocked cytotoxicity | researchgate.netscience.govnih.govacs.org |

| 2-(chloroethyl) methyl sulfide (CEMS) | Human skin cells | Blocked toxicity and mutagenesis | science.govnih.govacs.org |

| Sulfur mustard (analogs) | In vitro, Mouse skin, Human skin cells | Reacts chemically, blocks DNA damage, reduces toxicity and mutagenesis | researchgate.netscience.govnih.govacs.orgfigshare.com |

Induction of Stress Granules

While the provided search results mention the induction of stress granules (SGs) by other thiopurines, specifically 6-thioguanine (6-TG) and 6-thioguanosine (B559654) (6-TGo), in the context of their antiviral activity against Influenza A virus (IAV), there is no direct information linking this compound to the induction of stress granules. nih.govnih.gov

Studies on 6-TG and 6-TGo showed that these compounds triggered SG formation in IAV-infected cells in a dose-dependent manner, without inducing SG formation in uninfected cells. nih.govnih.gov This induction of SGs was correlated with the antiviral effects observed for 6-TG and 6-TGo. nih.govnih.gov

Given the structural similarities within the thiopurine class, it is conceivable that this compound might also influence stress granule formation, but this specific mechanism has not been detailed for DTP in the provided literature.

Disruption of Viral Glycoprotein (B1211001) Synthesis

Research on other thiopurines, namely 6-thioguanine (6-TG) and 6-thioguanosine (6-TGo), has revealed a mechanism involving the disruption of viral glycoprotein synthesis. nih.govnih.govresearchgate.netplos.orgbiorxiv.org This mechanism has been particularly noted in the context of their antiviral activity against enveloped viruses like Influenza A virus (IAV) and coronaviruses (HCoV-OC43 and SARS-CoV-2). nih.govnih.govresearchgate.netplos.orgbiorxiv.org

Studies showed that 6-TG and 6-TGo selectively disrupted the synthesis and maturation of IAV glycoproteins, such as hemagglutinin (HA) and neuraminidase (NA), without significantly affecting other viral proteins or global host protein synthesis. nih.govnih.govresearchgate.net This disruption correlated with the activation of the unfolded protein response (UPR). nih.govnih.govresearchgate.net

More recent work has extended these findings to coronaviruses, demonstrating that 6-TG can inhibit the replication of HCoV-OC43 and SARS-CoV-2. plos.orgbiorxiv.org This antiviral effect was linked to interference with the processing and accumulation of the viral Spike glycoprotein, impeding the assembly of infectious progeny viruses. plos.orgbiorxiv.org The mechanism appears to involve host cell GTPase enzymes, although the specific GTPase targeted by 6-TG in this context requires further elucidation. plos.org

While these findings highlight a significant antiviral mechanism for other thiopurines involving glycoprotein synthesis disruption, there is no direct evidence in the provided search results to confirm that this compound shares this specific mechanism of action against viruses.

Research on Biological Activities and Potential Applications

Chemopreventive Research

2,6-Dithiopurine has been investigated for its chemopreventive properties, largely due to its ability to react with and detoxify electrophilic carcinogens. nih.govacs.org This scavenging activity forms the basis of its protective effects observed in various experimental models. nih.govacs.orggrantome.com

Protection Against Mutagenesis in Skin

Studies have demonstrated that this compound can protect against mutagenesis in skin cells. In human skin cell lines (NCTC2544) exposed to sulfur mustard analogs like 2-chloroethyl ethyl sulfide (B99878) (CEES) and 2-chloroethyl methyl sulfide (CEMS), DTP effectively blocked the induction of mutations. nih.govacs.orgnih.gov This protective effect is correlated with the transport of DTP into the cells and the formation of adducts between DTP and the sulfur mustard analogs. nih.govacs.org In a mouse model utilizing genetically engineered Big Blue mice, topical treatment with DTP completely abolished the increase in mutation frequency in skin induced by CEES, even when applied after the CEES exposure. osti.govnih.gov

Blocking DNA Damage In Vitro and In Vivo

DTP's chemopreventive activity is linked to its ability to block DNA damage caused by electrophilic agents. In vitro and in vivo studies have shown that DTP reacts chemically with various electrophilic carcinogens, thereby preventing them from damaging DNA. nih.govacs.orggrantome.com For instance, DTP has been shown to react facilely with benzo[a]pyrene (B130552) diol epoxide (BPDE), forming a thioether adduct, and to block the reaction of BPDE with DNA in vitro, in cultured cells, and in vivo. acs.orgpsu.edunih.gov This scavenging activity reduces the formation of DNA adducts. nih.govpsu.edunih.gov Beyond BPDE, DTP has also been shown to react with other electrophilic toxicants such as acrolein, melphalan, dimethyl sulfate, and cisplatin (B142131) in vitro. acs.org

Abolition of Tumor Formation in Carcinogenesis Models

The ability of DTP to block DNA damage translates to the abolition of tumor formation in carcinogenesis models. In a two-stage mouse skin carcinogenesis model initiated with BPDE and promoted with TPA, topical application of DTP prior to BPDE treatment resulted in a dose-dependent reduction in papilloma incidence and multiplicity, as well as carcinoma incidence. nih.govpsu.edunih.gov At higher doses, DTP produced over 90% inhibition of BPDE-induced skin tumors and a 90-95% reduction in carcinoma incidence and total number of carcinomas compared to control groups. psu.edunih.gov This reduction in tumor formation closely mirrored the reduction in BPDE-DNA adduct formation in the treated epidermis. nih.gov

Here is a summary of chemopreventive findings:

| Research Area | Model System | Key Finding | Citation |

| Protection Against Mutagenesis | Human skin cells (NCTC2544) + Sulfur Mustard Analogs | DTP blocks cytotoxicity and completely abolishes mutagenesis. | nih.govacs.orgnih.gov |

| Protection Against Mutagenesis | Mouse skin (Big Blue mice) + CEES | Topical DTP treatment abolishes CEES-induced increase in mutation frequency. | osti.govnih.gov |

| Blocking DNA Damage (In Vitro) | Chemical reactions with Electrophiles | DTP reacts facilely with BPDE, acrolein, melphalan, dimethyl sulfate, cisplatin. | acs.orgpsu.edunih.gov |

| Blocking DNA Damage (In Vivo) | Mouse epidermis + BPDE | DTP inhibits binding of BPDE to epidermal DNA. | psu.edunih.gov |

| Abolition of Tumor Formation | Two-stage mouse skin carcinogenesis (BPDE/TPA) | Topical DTP reduces papilloma and carcinoma incidence and multiplicity. | nih.govpsu.edunih.gov |

Therapeutic Potential

Beyond its chemopreventive effects, this compound has also shown therapeutic potential, particularly in the context of cancer, by influencing cell growth and viability.

Anticancer Activity and Cell Growth Impairment

Research indicates that this compound possesses anticancer activity and can impair cell growth in various cancer cell lines. Studies have shown that DTP can decrease the proliferation of human epidermoid carcinoma cells. case.edunsf.gov Furthermore, in studies involving castration-resistant prostate cancer cells, this compound strongly decreased proliferation and induced cell death in yeast independently of BRCA2 expression, and selectively induced programmed cell death in BRCA2-expressing castration-resistant prostate cancer cells. walshmedicalmedia.commdpi.comresearchgate.net In yeast models, DTP completely inhibited cell proliferation and significantly impaired cell viability. mdpi.comresearchgate.net

Against Epidermoid Carcinoma Cells

Specifically, this compound has demonstrated efficacy against epidermoid carcinoma cells. A study showed that DTP could decrease the proliferation of human epidermoid carcinoma cells by up to 63% in vitro when activated by a low dose of UVA light (5 J cm⁻²). case.edunsf.govrsc.org This effect was more pronounced compared to other related thiopyrimidine derivatives, and the increased efficacy was suggested to be related to the longer lifetime of the triplet state formed upon UVA activation. case.edunsf.gov While reactive oxygen species are generated, their production did not fully correlate with the observed efficacy, suggesting that direct reactions of the DTP triplet state with biomolecules may play a significant role. nsf.gov

Here is a summary of therapeutic findings against epidermoid carcinoma cells:

| Cell Line | Treatment | Observed Effect | Inhibition Percentage | Citation |

| Human Epidermoid Carcinoma Cells | DTP + UVA light (5 J cm⁻²) | Decreased cell proliferation | Up to 63% | case.edunsf.govrsc.org |

Inhibition of Cell Proliferation

Studies have shown that this compound (2,6-DTP) can significantly impact cell proliferation. In Saccharomyces cerevisiae yeast cells, 2,6-DTP strongly decreased proliferation. walshmedicalmedia.commdpi.comnih.govresearchgate.net Research also indicates that this compound can inhibit the proliferation of epidermoid carcinoma cells. When combined with a low UVA dose of 5 J cm⁻², this compound exhibited up to 63% inhibition of cell proliferation in these cells. rsc.orgrsc.org At a concentration of 0.5 mM, 2,6-DTP was observed to completely inhibit cell proliferation in yeast. mdpi.comresearchgate.net

Sensitivity in Prostate Cancer Cells

This compound has demonstrated effects on castration-resistant prostate cancer (CRPC) cells. It was found to decrease proliferation and induce cell death in CRPC cells. walshmedicalmedia.com Notably, the overexpression of BRCA2, an onco-suppressor protein, promoted sensitivity to apoptosis induced by this compound in CRPC cells. mdpi.comnih.govresearchgate.netnih.govdntb.gov.ua 2,6-DTP, along with 2-amino-6-bromopurine, selectively induced programmed cell death (PCD) in BRCA2-expressing CRPC cells. walshmedicalmedia.com These findings suggest a potential for this compound as an agent against CRPC, particularly in the context of BRCA2 expression. walshmedicalmedia.commdpi.comnih.govresearchgate.netnih.govdntb.gov.ua

Against Saccharomyces cerevisiae Yeast Cells

Research utilizing Saccharomyces cerevisiae yeast cells has shown that this compound strongly decreases proliferation and induces cell death in this organism. walshmedicalmedia.commdpi.comnih.govresearchgate.net This effect was observed to be independent of BRCA2. walshmedicalmedia.com At a concentration of 0.5 mM, 2,6-DTP completely inhibited cell proliferation and significantly impaired cell viability in yeast. mdpi.comresearchgate.net

Below is a table summarizing the observed effects of this compound on cell proliferation and viability in yeast:

| Organism | Concentration | Effect on Proliferation | Effect on Viability | Citation |

| Saccharomyces cerevisiae | Not specified | Strongly decreased | Induced cell death | walshmedicalmedia.com |

| Saccharomyces cerevisiae | 0.5 mM | Completely inhibited | Significantly impaired | mdpi.comresearchgate.net |

Antimicrobial and Antiviral Activities

While some research suggests that this compound may exhibit antimicrobial or antiviral activities due to its purine (B94841) structure, specific studies directly confirming these activities for this compound itself are limited in the provided information. ontosight.ai The potential for such activities is an area that requires further specific investigation. ontosight.ai

Pharmacological Chaperone Potential

This compound has shown promise as a pharmacological chaperone. It has been demonstrated to stabilize human lysosomal alpha-galactosidase in vitro. nih.govmdpi.comresearchgate.netnih.gov Furthermore, in cell-based assays, this compound was able to rescue a mutant variant of alpha-galactosidase (A230T) that was not responsive to monotherapy with previously described pharmacological chaperones like 1-deoxygalactonojirimycin and galactose. nih.govmdpi.comresearchgate.netnih.govmdpi.com

Mechanistically, this compound has been identified to bind to an allosteric site on human lysosomal alpha-galactosidase. nih.govmdpi.comresearchgate.netnih.govmdpi.com This binding is believed to contribute to its stabilizing effect. nih.govmdpi.comresearchgate.netnih.govmdpi.com Studies have shown that this compound protects alpha-galactosidase against urea-induced unfolding, indicating enhanced protein stability in the presence of the compound. nih.govresearchgate.net Additionally, it has been reported to promote the processing of some mutant human alpha-galactosidase variants. nih.govresearchgate.net

Corrosion Inhibition

This compound has been investigated for its potential as a corrosion inhibitor, particularly for mild steel in acidic environments. Studies have shown that it is an effective corrosion inhibitor for mild steel in 1 M HCl solution. iaea.orgingentaconnect.compeacta.orgtechscience.com

Research indicates that this compound exhibits a high inhibition efficiency. At a concentration of 10⁻³ M, it showed an inhibiting efficiency of 88.0%. iaea.org Another study reported an efficiency of 86.3% at 1.0×10⁻³ M. ingentaconnect.com Comparative studies with other purine derivatives have shown that this compound has a higher inhibition efficiency compared to guanine (B1146940), adenine (B156593), 2,6-diaminopurine (B158960), and 6-thioguanine (B1684491). iaea.orgingentaconnect.compeacta.orgtechscience.com

The mechanism of corrosion inhibition by this compound involves the suppression of both cathodic and anodic processes of steel corrosion. iaea.orgpeacta.org Quantum chemical calculations suggest that the adsorption of this compound on the metal surface is likely physical adsorption, potentially arising from π stacking between the π electrons of the purine ring and the metal surface. iaea.orgingentaconnect.com

Below is a table comparing the inhibition efficiency of this compound with other purine derivatives:

| Compound | Inhibition Efficiency Order | Citation |

| This compound | Highest | iaea.orgingentaconnect.compeacta.orgtechscience.com |

| 6-Thioguanine | Lower than this compound | iaea.orgpeacta.org |

| 2,6-Diaminopurine | Lower than 6-Thioguanine | iaea.orgingentaconnect.compeacta.org |

| Adenine | Lower than 2,6-Diaminopurine | iaea.orgpeacta.org |

| Guanine | Lowest | iaea.orgingentaconnect.compeacta.org |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involving this compound have provided insights into how its chemical structure relates to its biological and chemical activities.

In the context of corrosion inhibition, the presence of sulfur atoms at the 2 and 6 positions and the delocalization of π electrons within the purine ring are considered significant factors contributing to its high inhibition efficiency. ingentaconnect.com These features facilitate the adsorption of the molecule onto the metal surface. iaea.orgingentaconnect.com

Comparisons with other thiopurines in inhibiting human topoisomerase II alpha have shown differential effects. This compound was less potent than 6-thioguanine in inhibiting DNA strand passage activity. However, it was found to be more potent than 6-thioguanine in inhibiting topoisomerase II ATPase activity. aacrjournals.org This suggests that the specific placement and nature of modifications (in this case, the presence of two thiol groups) on the purine core can lead to distinct effects on different enzymatic activities. aacrjournals.org

While SAR studies for this compound in other biological contexts like cell proliferation or pharmacological chaperone activity are explored in research by comparing it to analogues walshmedicalmedia.commdpi.comnih.govresearchgate.netnih.govnih.govmdpi.comresearchgate.netnih.govmdpi.com, detailed, explicit SAR analysis solely focused on this compound's structural modifications and their precise impact on these activities is not extensively detailed in the provided search results.

Correlation with Quantum Chemical Properties

Studies investigating the corrosion inhibition properties of purine derivatives, including this compound, have utilized quantum chemical calculations to understand the correlation between molecular structure and inhibition efficiency. The inhibition efficiency of purine derivatives has been found to correlate with their quantum chemical properties. For instance, the degree of electron delocalization, as indicated by certain quantum parameters, has been observed to increase slightly in the order of guanine < 2,6-diaminopurine < this compound, which aligns with their observed corrosion inhibition efficiency. ingentaconnect.com

Quantum chemical calculations can reveal the electron distribution within inhibitor structures, suggesting their ability to accept or donate charges from metal atoms. researchgate.net The energy difference (ΔE) derived from quantum chemical calculations can indicate molecular reactivity. For example, this compound, along with propargyl-theophylline and ally-theophylline, showed low experimental inhibition efficiency in one study, but their quantum chemical calculations resulted in relatively low energy difference values (4.64 eV, 4.77 eV, and 4.90 eV, respectively), suggesting higher reactivity compared to other molecules studied in that context. researchgate.net The order of reactivity based on DFT/B3LYP calculations was reported as this compound < propargyl-theophylline < ally-theophylline < theophylline (B1681296) < 2,6-diaminopurine < xanthine (B1682287) < guanine < hypoxanthine (B114508) < adenine < adenosine (B11128) < caffeine (B1668208) < guanosine. researchgate.net

Frontier orbital theory and Fukui function theories are often used to discuss the relationship between macroscopic inhibition efficiency and quantum chemical properties. ingentaconnect.com The sulfur atom at the 5-position (S5) in purine derivatives has been identified as a potentially susceptible site for electrophilic attack through quantitative surface analysis. ingentaconnect.com

Here is a table summarizing some quantum chemical parameters and experimental inhibition efficiency for select purine derivatives, including this compound, based on available data:

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Dipole Moment (µ) | Experimental Inhibition Efficiency (%) |

| This compound | 4.64 | 85.4 (for 2,5-dithiopurine, likely a typo in source, referring to this compound) researchgate.net | |||

| Caffeine | 96.4 researchgate.net | ||||

| Adenosine | 93 researchgate.net | ||||

| Guanosine | 93 researchgate.net | ||||

| Adenine | 91 researchgate.net | ||||

| Propargyl-theophylline | 4.77 | 91 researchgate.net | |||

| Hypoxanthine | 90.61 researchgate.net | ||||

| Theophylline | 4.90 | 88.6 researchgate.net | |||

| Guanine | 86 researchgate.net | ||||

| Xanthine | 84.38 researchgate.net | ||||

| Ally-theophylline | 79.1 researchgate.net | ||||

| 2,6-Diaminopurine | 70.9 researchgate.net |

Impact of Substitutions on Biological Activity

The substitution pattern on the purine ring system significantly influences the chemical and physical properties of the molecule, consequently affecting its biological activities and interactions with biological targets. ontosight.ai The presence of sulfur atoms, as in this compound, is particularly noteworthy, as sulfur-containing compounds can exhibit diverse biological activities. ontosight.ai

Research on substituted purine analogues has demonstrated the impact of substitutions on specific biological activities, such as the inhibition of topoisomerase II. For example, 2-thiopurine and this compound were found to be less potent in inhibiting topoisomerase II DNA strand passage activity compared to 6-thioguanine. aacrjournals.org However, these compounds were more potent than 6-thioguanine in inhibiting topoisomerase II ATPase activity, suggesting that specific types of cysteine modifications can differentially affect the ATPase and DNA strand passage reactions of human topoisomerase IIα. aacrjournals.org

Studies on the scavenging activity of purinethiols against electrophilic toxicants have also highlighted the role of substitutions. This compound exhibited the highest scavenging activity for benzo[a]pyrene diol epoxide (BPDE) among the purinethiols tested in one study. nih.gov This suggests that the dithio substitution pattern confers enhanced nucleophilic scavenging activity.

Further research on thiosubstituted purines has explored their anticancer potential. core.ac.uk While the provided results focus on other substituted thiopurines and their activity against specific cancer cell lines, they underscore the general principle that modifications to the purine core, including the introduction or alteration of sulfur-containing groups, can lead to compounds with varying degrees of anticancer activity. core.ac.uk The synthesis and evaluation of new thiopurines with different substituents, such as propargylthio, pyrrolidinobutynylthio, sulfenamide, and sulfonamide groups, demonstrate the ongoing effort to understand how structural changes impact biological effects. core.ac.uk

The biological activities of this compound are an area of ongoing research, and its unique chemical structure suggests potential applications in medicinal chemistry. ontosight.ai Further specific studies are needed to fully elucidate the relationship between its structure, substitutions, and mechanisms of action. ontosight.ai

Metabolic Pathways and Pharmacological Considerations in Research

In Vivo Metabolic Fate

The in vivo metabolic fate of 2,6-Dithiopurine involves its conversion into various metabolites through enzymatic processes. Studies in mice have aimed to determine the extent to which DTP is absorbed and metabolized. psu.edu

Major Metabolites

The major in vivo metabolite of this compound identified in studies is 2,6-dithiouric acid (DUA). psu.eduacs.orgfigshare.com Research has shown that DUA also possesses nucleophilic scavenging activity, comparable to that of DTP, against various electrophilic toxicants. acs.orgfigshare.com In mice, 2,6-dithiouric acid was found to be a major urinary metabolite. psu.edu An apparent monomethyl derivative has also been observed. psu.edu

Enzymatic Metabolism

Enzymatic metabolism plays a significant role in the fate of thiopurines, including this compound. Two key enzymes known to metabolize thiopurines like 6-mercaptopurine (B1684380) are xanthine (B1682287) oxidase (XO) and thiopurine methyltransferase (TPMT). psu.edu TPMT catalyzes the methylation of thiopurines. psu.edudiva-portal.org Methylation of one thiol moiety of DTP would leave one ionizable thiol group on the molecule. psu.edu

Cellular Purine (B94841) Transport Mechanisms

Several purine derivatives containing nucleophilic thiol moieties, including this compound, are substrates for the cellular purine transport system. nih.govnih.gov This allows for their rapid uptake by cells. nih.govnih.gov DTP is thought to be actively transported into mammalian cells via this mechanism. nih.gov Studies in NCTC2544 cells, derived from a human skin tumor, showed rapid uptake of DTP. nih.gov

Comparative Metabolism with other Thiopurines (e.g., 6-Mercaptopurine, 6-Thioguanine)

This compound's metabolism can be compared to that of other well-studied thiopurines like 6-mercaptopurine (6-MP) and 6-thioguanine (B1684491) (6-TG). Thiopurine drugs such as azathioprine (B366305) and mercaptopurine are catabolized by TPMT to inactive metabolites, which reduces the concentration of the active metabolite, 6-thioguanine nucleotides (6-TGN). gloshospitals.nhs.uk 6-MP is metabolized via several enzymatic steps to 6-thioguanine nucleotides (6-TGNs), to 6-methyl-mercaptopurine (6-MMPNs) by TPMT, and to 6-thiouric acid by XO. sbgh.mb.camhmedical.com Polymorphisms in TPMT can significantly influence the metabolic fate of mercaptopurine, affecting the levels of 6-thioguanine and 6-MMP. mhmedical.com Unlike 6-MP, which is converted into nucleotides and can be incorporated into DNA, this compound is not converted into nucleotides in mammalian cells and therefore does not exhibit this cytotoxic activity. nih.gov

Drug Interactions in Research Contexts

In research contexts, particularly when investigating its potential as a scavenger or chaperone, understanding potential drug interactions of this compound is important. While the provided information does not detail specific drug-drug interactions involving DTP in clinical settings, research has explored its interaction with various electrophilic toxicants due to its nucleophilic scavenging properties. DTP reacts with "soft" electrophiles such as acrolein, melphalan, dimethyl sulfate, and cisplatin (B142131) in vitro. acs.orgfigshare.com Its major metabolite, 2,6-dithiouric acid, also reacts with these compounds. acs.orgfigshare.com In the context of its potential as a pharmacological chaperone, this compound has been shown to bind to and stabilize human alpha-galactosidase, including a mutant form unresponsive to another chaperone. researchgate.net

Considerations for Preclinical and Translational Research

Preclinical and translational research involving this compound requires careful consideration of its metabolic profile and pharmacological properties. Preclinical studies are essential for establishing initial assessments of effectiveness and require proper design, conduct, analysis, and reporting. nih.gov Key considerations include determining the number of subjects, randomization, and blinding to reduce bias and increase the validity of results. nih.gov For new drug applications, a full preclinical safety and efficacy assessment is necessary to establish safe starting doses and ranges for human trials, identify parameters for clinical monitoring, characterize potential toxicities, and understand pharmacokinetic and pharmacodynamic profiles. sfda.gov.sa Translational research aims to bridge the gap between basic discovery and clinical application. dndi.orgnih.gov This involves taking promising candidates from drug discovery through early clinical development, assessing safety and tolerability, developing formulations, establishing dosing, and studying potential drug interactions. dndi.org The metabolic fate of DTP, including its major metabolites and the enzymes involved, is crucial information for designing preclinical studies and predicting its behavior in vivo. The finding that DTP is a substrate for cellular purine transport is relevant for understanding its cellular uptake and distribution in research models. nih.govnih.gov Its nucleophilic scavenging activity against various electrophiles and its potential as a pharmacological chaperone highlight distinct avenues for translational research. acs.orgfigshare.comresearchgate.net

Data Tables

| Metabolic Fate Aspect | Details | Source |

| In Vivo Fate | Absorption and metabolism determined in studies. | psu.edu |

| Major Metabolite | 2,6-Dithiouric Acid (DUA). | psu.eduacs.orgfigshare.com |

| Other Observed Metabolite | Apparent monomethyl derivative. | psu.edu |

| Enzymatic Metabolism Enzymes | Xanthine oxidase (XO), Thiopurine methyltransferase (TPMT). | psu.edu |

| TPMT Activity | Methylates thiopurines. | psu.edudiva-portal.org |

| Cellular Transport Mechanism | Cellular purine transport system. | nih.govnih.gov |

| Cellular Uptake | Rapid uptake by cells observed. | nih.govnih.gov |

| DTP in Mammalian Cells | Not converted into nucleotides; lacks cytotoxic activity of 6-MP. | nih.gov |

| Comparative Metabolism (vs. 6-MP/6-TG) | This compound | 6-Mercaptopurine (6-MP) / 6-Thioguanine (6-TG) | Source |

| Conversion to Nucleotides | Not converted into nucleotides in mammalian cells. | Converted to nucleotides (e.g., 6-TGNs). | nih.govsbgh.mb.camhmedical.com |

| Incorporation into DNA | Does not have this cytotoxic activity. | Can be incorporated into DNA. | nih.gov |

| Metabolism by TPMT | Subject to methylation. | Metabolized by TPMT to 6-MMPNs. | psu.edusbgh.mb.camhmedical.com |

| Metabolism by XO | Subject to oxidation. | Metabolized by XO to 6-thiouric acid. | psu.edusbgh.mb.camhmedical.com |

| Drug Interactions (in Research) | Interacting Substance Class | Specific Examples | Observed Effect | Source |

| Nucleophilic Scavenging | "Soft" Electrophiles | Acrolein, Melphalan, Dimethyl Sulfate, Cisplatin, BPDE | Reacts facilely in vitro; DUA also reacts. | acs.orgfigshare.comacs.org |

| Pharmacological Chaperone | Human Alpha-Galactosidase | N/A | Binds to and stabilizes the enzyme, including a mutant form. | researchgate.net |

Q & A

Q. Advanced

- In vitro : Human skin cell lines (e.g., NCTC2544) are used for mechanistic studies (e.g., adduct formation, mutagenesis) due to controlled environments .

- In vivo : Murine models (e.g., two-stage carcinogenesis assays) validate systemic efficacy and metabolism. DTP’s safety profile in mice (e.g., no cytotoxicity at chemopreventive doses) is critical for translational relevance .

Which statistical methods are recommended for analyzing the mutagenesis suppression data in DTP studies?

Q. Methodological

- Mutation frequency : Poisson regression or Fisher’s exact test for rare events in shuttle vector assays .

- Dose-response : Nonlinear regression (e.g., log-logistic models) to estimate EC50 values .

- Reproducibility : Intraclass correlation coefficients (ICC) for inter-laboratory validation .

How can researchers ensure reproducibility of DTP’s detoxification effects across different laboratories?

Q. Methodological

- Protocol standardization : Detailed methods for DTP preparation (e.g., purity ≥95% via HPLC ), cell culture conditions, and electrophile exposure durations.

- Data sharing : Raw datasets (e.g., mutation counts, adduct quantification) should be included as supplementary material .

- Reagent validation : Cross-lab verification of DTP-CEES adducts using NMR or LC-MS .

What are the key factors influencing the pharmacokinetics and metabolism of DTP in murine models?

Q. Advanced

- Metabolism : DTP is converted to 2,6-dithiouric acid in mice, a non-toxic metabolite excreted renally. Pharmacokinetic studies use radiolabeled DTP (³⁵S) to track tissue distribution .

- Dosing : Subcutaneous administration achieves sustained plasma levels, while oral dosing requires bioavailability adjustments .

How does the presence of competing nucleophiles in cellular environments affect DTP’s scavenging efficiency?

Advanced

Endogenous thiols (e.g., glutathione) may reduce DTP’s efficacy. Competitive binding assays (e.g., CEES + glutathione vs. CEES + DTP) quantify scavenging priority. In human cells, DTP’s high uptake via purine transporters mitigates this competition .

What strategies are employed to validate the formation of DTP-electrophile adducts in intracellular environments?

Q. Methodological

- Direct detection : LC-MS/MS identifies adducts (e.g., DTP-CEES) in cell lysates .

- Indirect validation : Mutagenesis suppression in shuttle vector assays correlates with adduct formation .

- Control experiments : Co-treatment with thiol-blocking agents (e.g., N-ethylmaleimide) confirms DTP-specific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.